4-(3,3-Dimethylazetidin-2-yl)pyridine
Overview
Description
4-(3,3-Dimethylazetidin-2-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Investigation
The compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, related to 4-(3,3-Dimethylazetidin-2-yl)pyridine, was synthesized and characterized using various spectroscopic methods. Theoretical methods, including Density Functional Theory (DFT), were employed for its analysis. This study highlights its potential in antimicrobial activity and molecular docking studies, indicating its relevance in drug discovery and structural chemistry (Elangovan et al., 2021).
Application in Antibiotic Development
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the development of premafloxacin, an antibiotic. The preparation process of this intermediate, which includes steps like asymmetric Michael addition, is crucial for the synthesis of antibiotics for veterinary pathogens, demonstrating the role of similar compounds in antibiotic synthesis (Fleck et al., 2003).
Coordination Chemistry and Polymer Formation
Studies on compounds like 4′-(pyrimidin-5-yl)-4,2′:6′,4″-terpyridine show selective coordination to zinc(II). These studies are significant for understanding coordination polymers and their structural characterization, which has implications in materials science and coordination chemistry (Klein et al., 2014).
Photoinduced Tautomerization in Chemistry
The study of 2-(1H-pyrazol-5-yl)pyridines and its derivatives, which are structurally related to this compound, revealed three types of photoreactions. This includes excited-state intramolecular and intermolecular proton transfers. These findings are critical in the field of photochemistry and molecular photophysics (Vetokhina et al., 2012).
Supramolecular Structure Studies
Research on molecules like 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate provides insights into the influence of hydrogen bonding on molecular packing. This is significant for understanding nucleic acid structures and their functions, showcasing the compound's role in biochemistry and molecular biology (Cheng et al., 2011).
Metabolism and Pharmacokinetics Research
A study on 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, similar in structure to this compound, provides insights into the metabolism and excretion patterns in various species. This is crucial for drug development and understanding pharmacokinetics (Sharma et al., 2012).
Enantioselective Synthesis in Catalysis
Research on enantiomerically pure 4-(dimethylamino)pyridines, achieved through chemoenzymatic routes, highlights its application in asymmetric catalysis. This is significant for the stereoselective construction of compounds, emphasizing its importance in organic synthesis and catalysis (Busto et al., 2006).
Synthetic Applications in Organic Chemistry
The regiospecific synthesis of 4-substituted pyridines, achieved through reactions involving N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts, demonstrates the synthetic applications of similar compounds in organic chemistry, particularly in the synthesis of heterocyclic compounds (Katritzky et al., 1980).
Properties
IUPAC Name |
4-(3,3-dimethylazetidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-3-5-11-6-4-8/h3-6,9,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCUSDDNWFWDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781917-86-9 | |
Record name | 4-(3,3-dimethylazetidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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